Cas no 923138-76-5 (2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide)
2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
- F2258-0076
- 923138-76-5
- SR-01000911464-1
- 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
- AKOS004975416
- SR-01000911464
- 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
- 2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
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- Inchi: 1S/C14H16ClN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-3-2-4-11(15)5-10/h2-6,19H,7-9H2,1H3,(H,16,20)
- InChI Key: VRRQCPJLOZSTGC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CSC1=NC=C(CO)N1CC(NC)=O
Computed Properties
- Exact Mass: 325.0651756g/mol
- Monoisotopic Mass: 325.0651756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 92.4Ų
2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2258-0076-2μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-5μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-10μmol |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-1mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-2mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-3mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-4mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-5mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-10mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2258-0076-15mg |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide |
923138-76-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
Comprehensive Overview of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide (CAS No. 923138-76-5)
The compound 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide (CAS No. 923138-76-5) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a 3-chlorophenyl moiety, a methylsulfanyl linker, and a hydroxymethyl-substituted imidazole ring. This combination of features makes it a subject of interest in medicinal chemistry and biochemical research, particularly for its potential interactions with biological targets.
In recent years, researchers have focused on imidazole derivatives due to their diverse pharmacological properties. The presence of the hydroxymethyl group in this compound suggests enhanced solubility and bioavailability, which are critical factors in drug development. Additionally, the methylsulfanyl group may contribute to metabolic stability, a hot topic in the design of novel therapeutics. These attributes align with current trends in small-molecule drug discovery, where optimizing pharmacokinetics is a priority.
The CAS No. 923138-76-5 identifier ensures precise tracking of this compound in regulatory and scientific databases. Its structural complexity raises questions frequently searched in academic circles, such as "synthesis of imidazole-based acetamides" or "role of chlorophenyl groups in drug design." Such queries reflect the growing demand for detailed analyses of heterocyclic compounds in pharmaceutical applications.
From a synthetic chemistry perspective, the preparation of 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide likely involves multi-step reactions, including imidazole ring formation and selective functionalization. Researchers often explore green chemistry approaches to improve the sustainability of such processes, addressing another trending topic in the scientific community.
Beyond its chemical properties, this compound’s potential applications in targeted therapy and enzyme inhibition are areas of active investigation. For instance, its chlorophenyl component might enable interactions with specific protein binding sites, a mechanism leveraged in kinase inhibitor development. Such hypotheses drive experimental studies and computational modeling efforts, frequently discussed in peer-reviewed journals.
In summary, 2-(2-{(3-chlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide represents a compelling case study in modern organic chemistry. Its structural features and potential bioactivity resonate with contemporary research themes, from drug-likeness optimization to fragment-based drug design. As scientific databases and AI-driven tools evolve, compounds like this will continue to attract attention for their versatility and therapeutic promise.
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